molecular formula C12H15Cl2NO4S B3004633 2,4-Dichloro-5-[(pentan-2-yl)sulfamoyl]benzoic acid CAS No. 743451-65-2

2,4-Dichloro-5-[(pentan-2-yl)sulfamoyl]benzoic acid

Cat. No. B3004633
CAS RN: 743451-65-2
M. Wt: 340.22
InChI Key: SZYQKZSPWPXWMK-UHFFFAOYSA-N
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Description

“2,4-Dichloro-5-[(pentan-2-yl)sulfamoyl]benzoic acid” is a chemical compound with the CAS Number: 743451-65-2 . Its molecular weight is 340.23 .


Molecular Structure Analysis

The IUPAC name for this compound is 2,4-dichloro-5-{[(1-methylbutyl)amino]sulfonyl}benzoic acid . The InChI Code is 1S/C12H15Cl2NO4S/c1-3-4-7(2)15-20(18,19)11-5-8(12(16)17)9(13)6-10(11)14/h5-7,15H,3-4H2,1-2H3,(H,16,17) .

Scientific Research Applications

Antidiabetic Activity and Molecular Modeling

2,4-Dichloro-5-[(pentan-2-yl)sulfamoyl]benzoic acid derivatives have shown significant potential in antidiabetic applications. A study conducted by Thakral and Singh (2019) synthesized a series of these derivatives and evaluated their inhibitory activity against α-glucosidase and α-amylase, enzymes crucial in carbohydrate metabolism. The derivatives demonstrated potent inhibitory activities, suggesting their effectiveness in managing postprandial hyperglycemia, a critical aspect of diabetes treatment. This study also included molecular docking and in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) property analysis to predict the drug-likeness of these compounds (Thakral & Singh, 2019).

Carbonic Anhydrase Inhibition for Antiglaucoma Properties

Mincione et al. (2001) investigated derivatives of 4-chloro-3-sulfamoyl benzoic acid, structurally similar to 2,4-Dichloro-5-[(pentan-2-yl)sulfamoyl]benzoic acid, for their ability to inhibit carbonic anhydrase. This enzyme plays a crucial role in aqueous humor secretion within the eye. The derivatives exhibited potent inhibition of carbonic anhydrase isozymes involved in this process, suggesting their potential as topical antiglaucoma agents (Mincione et al., 2001).

Synthesis of Novel Polyfunctionally Substituted Pyrazolo[1,5-a]pyrimidines

Quiroga et al. (2007) explored the synthesis of novel compounds involving 2-(pyrazolo[1,5-a]pyrimidin-5-yl)benzoic acids, which are related to the 2,4-Dichloro-5-[(pentan-2-yl)sulfamoyl]benzoic acid structure. They developed a solvent-free cyclocondensation method, indicating a potential application in the synthesis of various pharmacologically active compounds (Quiroga et al., 2007).

Toxicity Assessment

Gorokhova et al. (2020) assessed the toxic properties of several benzoic acid derivatives, including those structurally similar to 2,4-Dichloro-5-[(pentan-2-yl)sulfamoyl]benzoic acid. This study is crucial for understanding the safety profile of these compounds in scientific research and potential pharmaceutical applications (Gorokhova et al., 2020).

Uricosuric Agents in Gout Treatment

Research by Sarbanes (2002) on (Mono- and di-substituted sulfamoyl)benzoic acids, closely related to 2,4-Dichloro-5-[(pentan-2-yl)sulfamoyl]benzoic acid, showed their potential as uricosuric agents in the treatment of gout and gouty arthritis. These findings are significant in the development of new treatments for such conditions (Sarbanes, 2002).

Safety And Hazards

This compound has several safety precautions associated with it. It is advised to obtain special instructions before use, avoid breathing dust/fume/gas/mist/vapours/spray, and avoid contact during pregnancy/while nursing . It is also recommended to use personal protective equipment as required .

properties

IUPAC Name

2,4-dichloro-5-(pentan-2-ylsulfamoyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl2NO4S/c1-3-4-7(2)15-20(18,19)11-5-8(12(16)17)9(13)6-10(11)14/h5-7,15H,3-4H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZYQKZSPWPXWMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)NS(=O)(=O)C1=C(C=C(C(=C1)C(=O)O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-5-[(pentan-2-yl)sulfamoyl]benzoic acid

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